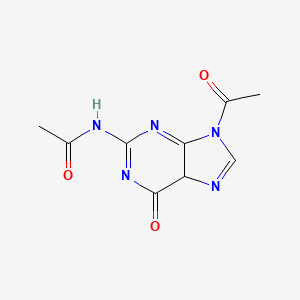
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide, also known as N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide, is a chemical compound with the molecular formula C9H9N5O3 and a molecular weight of 235.20 g/mol . It appears as a white to off-white powder and is known for its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide can be synthesized from guanine nucleosides through acetylation using acetic anhydride and acetic acid . The reaction typically involves heating the reactants to facilitate the acetylation process, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure proper mixing, heating, and purification of the final product. The compound is often produced as an intermediate for the synthesis of antiviral drugs such as acyclovir .
化学反応の分析
Types of Reactions
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce reduced derivatives. Substitution reactions result in compounds with new functional groups replacing the original ones.
科学的研究の応用
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the manufacture of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for antiviral drugs, the compound undergoes further chemical transformations to produce active antiviral agents. These agents inhibit viral replication by targeting viral DNA polymerase, thereby preventing the synthesis of viral DNA .
類似化合物との比較
Similar Compounds
- N-(2-acetyl-6-oxo-5H-purin-2-yl)acetamide
- N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide
- N-(2,9-diacetylguanine)
Uniqueness
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of antiviral drugs and other pharmaceutical compounds .
特性
分子式 |
C9H9N5O3 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide |
InChI |
InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3,6H,1-2H3,(H,11,13,15,17) |
InChIキー |
VDDGSTLVGSEPAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
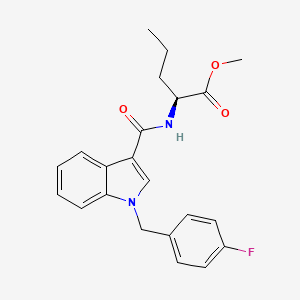
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)
![(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)
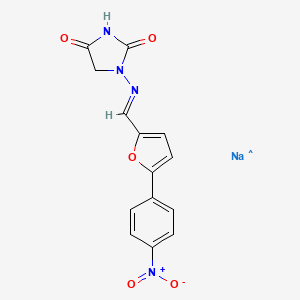
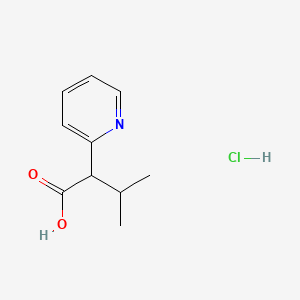
![2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B15134362.png)
![5-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134363.png)

![3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride](/img/structure/B15134373.png)
![Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B15134391.png)
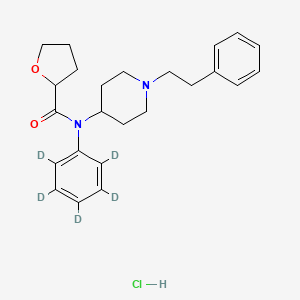

![N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2](/img/structure/B15134409.png)
